N-(6-methoxy-1,3-benzothiazol-2-yl)-11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-amine
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Overview
Description
N-(6-methoxy-1,3-benzothiazol-2-yl)-11-methyl-3,12-dithia-5,10-diazatricyclo[7300^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-amine is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Scientific Research Applications
N-(6-methoxy-1,3-benzothiazol-2-yl)-11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-amine has a wide range of scientific research applications:
Mechanism of Action
Target of action
Benzothiazoles and thiazoles have been found to interact with a variety of biological targets. For example, some benzothiazoles have been found to have anti-corrosive properties, suggesting they interact with metal surfaces . Some thiazoles have been found to inhibit quorum sensing in bacteria .
Mode of action
The mode of action of these compounds can vary depending on the specific compound and its target. For example, in the case of anti-corrosive properties, the thiazole ring in the compound is thought to form a protective coating on the metal surface .
Biochemical pathways
The biochemical pathways affected by these compounds can also vary. In the case of quorum sensing inhibitors, they can disrupt the signaling pathways bacteria use to coordinate behaviors like biofilm formation .
Result of action
The result of these compounds’ actions can include reduced corrosion of metal surfaces or disruption of bacterial behaviors like biofilm formation .
Action environment
The efficacy and stability of these compounds can be influenced by environmental factors like pH and temperature. For example, the anti-corrosive properties of some benzothiazoles have been studied in acidic environments .
Future Directions
Preparation Methods
The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-amine involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the benzothiazole core, followed by the introduction of the methoxy group and the formation of the dithia-diazatricyclo structure. Common synthetic methods include:
Diazo-Coupling Reaction: This involves the reaction of aniline derivatives with benzothiazole intermediates under acidic conditions to form the desired compound.
Knoevenagel Condensation: This reaction involves the condensation of benzothiazole derivatives with aldehydes in the presence of a base catalyst.
Microwave Irradiation: This method accelerates the reaction process and improves yields by using microwave energy to heat the reaction mixture.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of continuous flow reactors for large-scale production.
Chemical Reactions Analysis
N-(6-methoxy-1,3-benzothiazol-2-yl)-11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-amine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure the desired products are formed.
Comparison with Similar Compounds
N-(6-methoxy-1,3-benzothiazol-2-yl)-11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-amine can be compared with other benzothiazole derivatives, such as:
N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide: This compound has a simpler structure and is used in different applications, such as gas chromatography.
6-ethoxy-1,3-benzothiazole-2-amine: This derivative is used in the synthesis of Schiff base ligands and metal chelates for antimicrobial studies.
5-methyl-2-(6-methyl-1,3-benzothiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one: This compound is used in the synthesis of heterocyclic azo dyes.
The uniqueness of this compound lies in its complex structure, which provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4OS3/c1-8-18-11-5-6-12-15(14(11)23-8)25-17(20-12)21-16-19-10-4-3-9(22-2)7-13(10)24-16/h3-7H,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAKWNVYIXWAFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC4=NC5=C(S4)C=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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